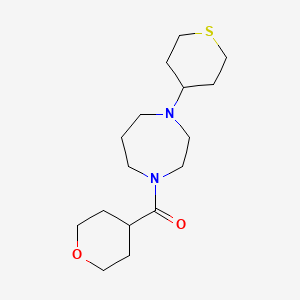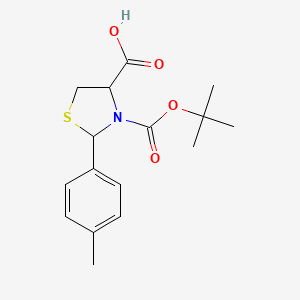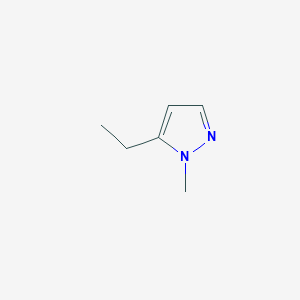![molecular formula C12H15LiN2O4 B2852605 Lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate CAS No. 2247104-55-6](/img/structure/B2852605.png)
Lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate is a chemical compound that has been extensively researched for its potential applications in various fields, including medicine, energy storage, and electronics.
Mécanisme D'action
The exact mechanism of action of Lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate is not fully understood. However, it is believed to work by modulating various signaling pathways in the brain, including the phosphoinositide signaling pathway and the glycogen synthase kinase-3 (GSK-3) signaling pathway. This modulation can lead to changes in neurotransmitter release and neuronal activity, which may be responsible for its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In the brain, it can increase the levels of various neurotransmitters, including serotonin and norepinephrine, which are involved in mood regulation. It can also increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. Additionally, it can modulate the levels of various inflammatory cytokines, which may be involved in the pathogenesis of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate is its versatility. It can be used in various fields, including medicine, energy storage, and electronics. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to its use in lab experiments. For example, it can be toxic at high concentrations and may require special handling and disposal procedures. Additionally, its effects may be dose-dependent, which can make it difficult to determine the optimal concentration for a given experiment.
Orientations Futures
There are many potential future directions for research on Lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate. In medicine, it may be investigated further as a potential treatment for other neurological disorders, such as schizophrenia and anxiety disorders. In energy storage, it may be studied for its potential applications in other types of batteries, such as solid-state batteries. In electronics, it may be researched further for its potential applications in flexible and wearable electronics. Additionally, further studies may be conducted to better understand its mechanism of action and to optimize its use in lab experiments.
Méthodes De Synthèse
Lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-bromo-4-nitropyridine with tert-butyl N-(2-aminoethyl)carbamate in the presence of lithium hydroxide. The resulting product is then treated with acetic acid to obtain this compound.
Applications De Recherche Scientifique
Lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate has been extensively studied for its potential applications in various fields. In medicine, it has been investigated as a potential treatment for various neurological disorders, including bipolar disorder, depression, and Alzheimer's disease. In energy storage, it has been researched as a potential material for lithium-ion batteries due to its high energy density and stability. In electronics, it has been studied for its potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Propriétés
IUPAC Name |
lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4.Li/c1-12(2,3)18-11(17)14-8-4-5-13-9(6-8)7-10(15)16;/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXPLEJBARFOPG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NC1=CC(=NC=C1)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15LiN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3Z)-1-(4-chlorobenzyl)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2852522.png)

![Methyl 5-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2852526.png)

![6-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2852529.png)

![N~6~-(2-methoxybenzyl)-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2852532.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide](/img/structure/B2852533.png)

![Ethyl 5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2852535.png)



![(2-Chloropyridin-3-yl)-[4-(4-chloropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2852541.png)
